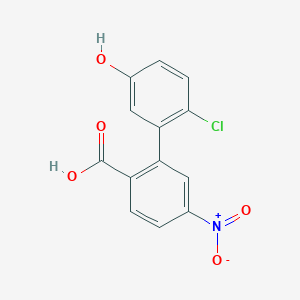
3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-hydroxyphenyl)-5-nitrobenzoic acid, commonly referred to as CHNBP, is a synthetic organic compound that has a wide range of scientific applications. It is a derivative of benzoic acid and can be used to synthesize a variety of compounds. CHNBP is of particular interest to scientists due to its ability to act as a catalyst in numerous reactions.
Scientific Research Applications
CHNBP has a wide range of scientific applications. It is commonly used as a catalyst in organic synthesis reactions, such as the synthesis of nitrobenzene derivatives. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, CHNBP has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of CHNBP is not fully understood. However, it is believed that CHNBP acts as a catalyst in organic synthesis reactions by forming an intermediate complex with the reactants. This intermediate complex then undergoes a series of reactions to form the desired product. The exact mechanism of action of CHNBP is still being studied.
Biochemical and Physiological Effects
CHNBP has been studied for its potential biochemical and physiological effects. Studies have shown that CHNBP can inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CHNBP has been shown to have antifungal activity against Candida albicans.
Advantages and Limitations for Lab Experiments
CHNBP has several advantages for use in lab experiments. It is a relatively stable compound and is easy to synthesize in large quantities. It is also non-toxic and has a low cost. However, it is not very soluble in water, so it is difficult to use in aqueous solutions. In addition, the reaction of CHNBP with other compounds can produce hazardous by-products, such as nitrobenzene.
Future Directions
Given its wide range of applications, there are numerous potential future directions for CHNBP research. For example, further research could be conducted to better understand the mechanism of action of CHNBP and to develop more efficient synthesis methods. In addition, further studies could be conducted to explore the potential biochemical and physiological effects of CHNBP. Finally, research could be conducted to develop new applications for CHNBP, such as its use as an antimicrobial agent or as an inhibitor of COX-2.
Synthesis Methods
CHNBP can be synthesized by a variety of methods, including the nitration of 2-chloro-5-hydroxybenzoic acid with nitric acid and sulfuric acid, the condensation of 2-chloro-5-hydroxybenzoic acid with nitromethane, and the reaction of 2-chloro-5-hydroxybenzoic acid with nitrobenzene. The most common synthesis method, however, involves the reaction of 2-chloro-5-hydroxybenzoic acid with nitrobenzene in the presence of a catalytic amount of sulfuric acid. This reaction typically yields CHNBP in 95% purity.
properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(4-7)15(19)20/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYLGZQGILBGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690494 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-21-7 |
Source


|
| Record name | 2'-Chloro-5'-hydroxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














